![molecular formula C22H24BrFN4O3 B566143 N-Oxide vandetanib CAS No. 1797030-22-8](/img/structure/B566143.png)
N-Oxide vandetanib
描述
N-Oxide vandetanib is a metabolite of vandetanib, a small-molecule inhibitor used primarily in the treatment of medullary thyroid cancer. Vandetanib targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, epidermal growth factor receptor, and RET (REarranged during Transfection) tyrosine kinases . The N-oxide form is one of the metabolites formed during the metabolic processing of vandetanib in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-oxide vandetanib involves the oxidation of vandetanib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
N-oxide vandetanib undergoes several types of chemical reactions, including:
Oxidation: Formation of N-oxide from vandetanib.
Reduction: Potential reduction back to vandetanib under specific conditions.
Substitution: Possible substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Various reducing agents can be used to convert this compound back to vandetanib.
Major Products
This compound: Primary product of oxidation.
Vandetanib: Major product of reduction.
科学研究应用
Medullary Thyroid Cancer
Vandetanib has shown significant efficacy in treating medullary thyroid cancer (MTC). Clinical trials have demonstrated:
- Progression-Free Survival (PFS) : Patients treated with vandetanib exhibited a median PFS of 11.1 months compared to 5.9 months in placebo groups .
- Response Rates : In studies involving unresectable or metastatic MTC, partial response rates were observed in approximately 20% of patients, with stable disease in 53% lasting at least 24 weeks .
Table 1: Clinical Outcomes in MTC Patients Treated with Vandetanib
Study Reference | Patient Cohort | Median PFS (months) | Partial Response Rate (%) | Stable Disease Rate (%) |
---|---|---|---|---|
30 patients | 11.1 | 20 | 53 | |
19 patients | Not specified | 16 | 53 |
Other Thyroid Cancers
Research indicates that vandetanib may also benefit patients with differentiated thyroid carcinoma. The drug has been associated with improved disease control rates and reduced tumor response times compared to placebo .
Combination Therapies
Vandetanib has been evaluated in combination with other chemotherapeutic agents:
- In studies involving breast cancer xenografts, the combination of vandetanib with docetaxel showed enhanced anti-tumor activity compared to either agent alone .
Toxicity and Safety Profile
The safety profile of vandetanib includes common adverse events such as diarrhea, rash, hypertension, and QTc prolongation. Approximately 79% of patients experienced at least one adverse event during clinical trials, highlighting the need for careful monitoring during treatment .
Table 2: Common Adverse Events Associated with Vandetanib Treatment
Adverse Event | Percentage (%) |
---|---|
Diarrhea | 56 |
Rash | 45 |
Nausea | 33 |
Hypertension | 32 |
QTc Prolongation | Not specified |
Pediatric Application
A notable case involved a pediatric patient with advanced MTC treated with vandetanib, resulting in significant tumor shrinkage and stable disease over four years. This case underscores the potential for vandetanib in younger populations affected by hereditary forms of MTC .
Summary of Findings
The evidence supports the efficacy of N-Oxide vandetanib as a therapeutic agent in various cancer types, particularly MTC. Its ability to enhance PFS while maintaining a manageable safety profile makes it a valuable addition to cancer treatment regimens.
作用机制
N-oxide vandetanib exerts its effects by inhibiting multiple receptor tyrosine kinases, similar to vandetanib. It targets vascular endothelial growth factor receptor, epidermal growth factor receptor, and RET tyrosine kinases, which are involved in tumor growth and angiogenesis . The inhibition of these pathways leads to reduced tumor cell proliferation and angiogenesis .
相似化合物的比较
Similar Compounds
N-desmethylvandetanib: Another metabolite of vandetanib with similar inhibitory effects on receptor tyrosine kinases.
Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another epidermal growth factor receptor inhibitor with similar applications.
Uniqueness
N-oxide vandetanib is unique due to its specific metabolic pathway and its role as a metabolite of vandetanib. It has distinct chemical properties and biological activities compared to other similar compounds .
生物活性
N-Oxide vandetanib is a metabolite of vandetanib, a tyrosine kinase inhibitor primarily used in the treatment of medullary thyroid cancer and other malignancies. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies focusing on its pharmacological properties, metabolic pathways, and clinical implications.
Overview of Vandetanib and Its Metabolites
Vandetanib functions by inhibiting multiple receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptors (VEGFR), and rearranged during transfection (RET) kinase. Its primary metabolites, N-desmethyl vandetanib and This compound , are formed through hepatic metabolism, predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4 and flavin-containing monooxygenases (FMO) .
Metabolic Pathways
The metabolism of vandetanib involves several key enzymes:
- CYP3A4 : Primarily responsible for the formation of N-desmethyl vandetanib.
- FMO1/FMO3 : Catalyze the conversion to this compound.
Research indicates that while N-desmethyl vandetanib retains pharmacological activity comparable to the parent compound, this compound exhibits significantly lower activity .
Efficacy in Cancer Treatment
Clinical trials have demonstrated that vandetanib is effective in prolonging progression-free survival (PFS) in patients with advanced medullary thyroid carcinoma (MTC). The phase III ZETA trial reported a significant difference in PFS between patients treated with vandetanib versus placebo (HR 0.46; 95% CI 0.31 to 0.69) .
However, this compound has been characterized as having weak activity in vitro, with an IC50 greater than 3.0 μM against various cancer cell lines, indicating that it does not contribute significantly to the therapeutic effects observed with vandetanib .
Safety Profile
Both N-desmethyl and N-Oxide metabolites have been implicated in prolonging the QT interval on electrocardiograms, with IC50 values indicating a weaker effect compared to vandetanib itself . Common adverse events associated with vandetanib treatment include diarrhea, rash, nausea, hypertension, and headache .
Comparative Table of Biological Activities
Compound | IC50 (μM) | Activity Level | Remarks |
---|---|---|---|
Vandetanib | 0.020-0.50 | High | Effective against multiple tyrosine kinases |
N-desmethyl Vandetanib | 0.5-1.0 | Moderate | Similar pharmacological activity to parent drug |
This compound | >3.0 | Low | Minimal activity; primarily inactive |
Clinical Trial Insights
In the ZETA trial involving 331 patients with MTC:
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXJGPXGDNUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797030-22-8 | |
Record name | N-Oxide vandetanib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-OXIDE VANDETANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。